molecular formula C8H17ClN2O2 B2448343 2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride CAS No. 2243512-17-4

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride

Cat. No.: B2448343
CAS No.: 2243512-17-4
M. Wt: 208.69
InChI Key: QJTFKGFOTXQXMD-UHFFFAOYSA-N
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Description

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2·HCl. It is a derivative of morpholine, characterized by the presence of a dimethyl group at the 6-position and an acetamide group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride typically involves the following steps:

    Formation of 6,6-Dimethylmorpholine: This can be achieved by reacting morpholine with an appropriate alkylating agent, such as dimethyl sulfate, under controlled conditions.

    Acetamide Formation: The 6,6-dimethylmorpholine is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide derivative.

    Hydrochloride Salt Formation: Finally, the acetamide derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,6-Dimethylmorpholin-2-yl)ethanol
  • 2-(6,6-Dimethylmorpholin-2-yl)propanoic acid
  • 2-(6,6-Dimethylmorpholin-2-yl)butanamide

Uniqueness

2-(6,6-dimethylmorpholin-2-yl)acetamide hydrochloride is unique due to its specific structural features, such as the presence of both a dimethyl group and an acetamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(6,6-dimethylmorpholin-2-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2)5-10-4-6(12-8)3-7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTFKGFOTXQXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CC(=O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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